![molecular formula C12H8FNO B3296419 2-Fluoro-4-(pyridin-4-yl)benzaldehyde CAS No. 893637-82-6](/img/structure/B3296419.png)
2-Fluoro-4-(pyridin-4-yl)benzaldehyde
Overview
Description
2-Fluoro-4-(pyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C12H8FNO and a molecular weight of 201.2 . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring linked to a pyridine ring . The InChI code for this compound is 1S/C12H8FNO/c13-12-7-10(1-2-11(12)8-15)9-3-5-14-6-4-9/h1-8H .Physical And Chemical Properties Analysis
This compound is a powder that is typically stored at room temperature . It has a molecular weight of 201.2 .Scientific Research Applications
Chemical Synthesis and Ligand Behavior
- The study of metallation of π-deficient heteroaromatic compounds provides insights into how 2-Fluoro-4-(pyridin-4-yl)benzaldehyde might behave in the presence of metals, offering potential pathways for creating novel complexes that could have catalytic, optical, or electronic applications. For example, the ligand behavior of similar pyridine and benzimidazole derivatives in forming complexes with metals highlights potential applications in coordination chemistry and the development of new materials (Marsais & Quéguiner, 1983).
Fluorine Chemistry and Material Science
- Research on fluorinated liquid crystals underscores the impact of fluorine atoms on the physical properties of organic compounds, suggesting that this compound could be utilized in the design of new liquid crystal materials with enhanced thermal and chemical stability, potentially applicable in displays and optical devices (Hird, 2007).
Environmental Science and Polymer Technology
- The review on the application of polymer of low concern and regulatory criteria to fluoropolymers discusses the unique properties of fluoropolymers, such as chemical and thermal stability. This research suggests potential applications of this compound in the synthesis of fluoropolymers or as a modifying agent to introduce specific functional groups, enhancing material properties for use in various industrial applications (Henry et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of more complex molecules .
Mode of Action
As an intermediate, its role is typically to contribute structural elements to the final active compound in a synthetic pathway .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties are typically less relevant than those of the final active compound in a synthetic pathway .
Action Environment
As a chemical intermediate, these factors are typically less relevant than for the final active compound in a synthetic pathway .
properties
IUPAC Name |
2-fluoro-4-pyridin-4-ylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-7-10(1-2-11(12)8-15)9-3-5-14-6-4-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNWVWNDUXUVIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893637-82-6 | |
Record name | 2-fluoro-4-(pyridin-4-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.